methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an imidazothiazole moiety, and a sulfamoyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazoles, have been reported to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
These interactions often result in the inhibition of the target, which can lead to cell death in the case of cancer cells .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to have a range of effects, including anticancer, antiviral, antioxidant, and immunomodulatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazothiazole intermediate, which is synthesized by reacting 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine . This intermediate is then coupled with a thiophene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the imidazothiazole moiety can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and imidazothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the nitro group can produce the corresponding amine.
Scientific Research Applications
Methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, an imidazothiazole moiety, and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-[[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S3/c1-24-16(21)15-14(6-8-25-15)27(22,23)19-12-5-3-2-4-11(12)13-10-20-7-9-26-17(20)18-13/h2-6,8,10,19H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSCLYUIXZPSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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